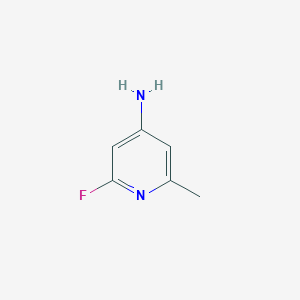

2-Fluoro-6-methylpyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-methylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGKNUKVUUSYPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 2 Fluoro 6 Methylpyridin 4 Amine Scaffolds

Reactivity Patterns of the Fluorine Substituent at C2

The fluorine atom at the C2 position is a key feature influencing the reactivity of the scaffold, primarily through its role as a leaving group in nucleophilic aromatic substitution reactions.

The fluorine atom at the C2 position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). nih.govacs.org This type of reaction is a powerful method for introducing a variety of functional groups at this position. nih.gov The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the C2 position. youtube.com

SNAr reactions on 2-fluoropyridines can be carried out with a range of nucleophiles, including those derived from alcohols, phenols, amines, amides, N-heterocycles, and thiols, often under relatively mild conditions. nih.gov The efficiency of these reactions allows for the late-stage functionalization of complex molecules. nih.govacs.org For instance, studies have shown that the fluorine atom can be displaced by amines, such as dimethylamine, to form the corresponding 2-amino derivatives. nih.gov

The table below summarizes the conditions and outcomes of representative nucleophilic aromatic substitution reactions on fluorinated pyridine systems.

| Substrate | Nucleophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Fluoropyridine | Amines | Often heated | 2-Aminopyridine (B139424) derivative | Varies | youtube.com |

| Aryl Fluorides | Dimethylamine (from DMF-KOH) | 95 °C | Dimethylamino substituted arenes | 44-98% | nih.gov |

| 2-Fluoropyridine | Various (alcohols, phenols, amines, etc.) | Mild conditions | 2-Substituted pyridines | Quantitative conversion indicated | nih.gov |

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. wikipedia.orgbaranlab.org In the context of substituted pyridines, DoM provides a predictable route to intermediates that can be trapped with various electrophiles. clockss.orgharvard.edu

For the 2-fluoro-6-methylpyridin-4-amine scaffold, the primary amino group (-NH2) at the C4 position is a potent DMG. When treated with a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), the amine group is expected to direct lithiation preferentially to the C5 position due to the chelation effect. The fluorine atom at C2, while a moderate DMG itself, is less powerful than the amino group and would direct to the C3 position. organic-chemistry.org The cooperative or competitive nature of these groups dictates the ultimate site of metalation. However, the strong directing ability of the amino group, coupled with potential steric hindrance from the C6-methyl group, strongly favors metalation at C5.

The general mechanism involves the formation of a complex between the lithium base and the nitrogen of the amino group, which positions the base for abstraction of the C5 proton, generating a C5-lithiated intermediate. wikipedia.org This intermediate can then react with a wide range of electrophiles to introduce new functional groups.

Table 1: Potential Electrophilic Quench of C5-Lithiated this compound

| Electrophile | Resulting Functional Group at C5 |

|---|---|

| D₂O | Deuterium |

| I₂ | Iodine |

| CO₂ then H⁺ | Carboxylic Acid |

| DMF | Aldehyde |

| (CH₃)₃SiCl | Trimethylsilyl |

The use of hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can sometimes be employed to avoid competitive nucleophilic addition of the organolithium reagent to the pyridine ring, which is a known complication in pyridine chemistry. clockss.orgharvard.edu

Functionalization Reactions of the Methyl Group at C6

The methyl group at the C6 position behaves as a benzylic-like position, rendering its protons acidic and susceptible to a variety of chemical transformations.

The C6-methyl group on the pyridine ring can undergo oxidation to form corresponding alcohols, aldehydes, or carboxylic acids. The specific product depends on the choice of oxidizing agent and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert the methyl group directly into a carboxylic acid. The preparation of 2-fluoro-6-pyridinecarboxylic acid from 2-fluoro-6-methylpyridine (B1294898) is a known transformation, indicating that this reaction is feasible on the target scaffold. sigmaaldrich.com

Benzylic halogenation is another key transformation. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically with a radical initiator like benzoyl peroxide or AIBN, can be used to introduce one or more halogen atoms. For example, the reaction of 2-fluoro-6-methylpyridine with NBS can yield 2-fluoro-6-(bromomethyl)pyridine or 2-fluoro-6-(dibromomethyl)pyridine. sigmaaldrich.com These halogenated intermediates are versatile precursors for further functionalization.

Table 2: Examples of Benzylic Functionalization on Related Scaffolds

| Starting Material | Reagent(s) | Product | Transformation | Reference |

|---|---|---|---|---|

| 2-Fluoro-6-methylpyridine | KMnO₄ | 2-Fluoro-6-pyridinecarboxylic acid | Oxidation | sigmaaldrich.com |

| 2-Fluoro-6-methylpyridine | NBS, Initiator | 2-Fluoro-6-(bromomethyl)pyridine | Halogenation | sigmaaldrich.com |

Olefination Reactions

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, provide a means to convert carbonyl compounds into alkenes. nih.gov To apply these methods to the C6-methyl group of this compound, it must first be converted into a suitable precursor.

One common pathway involves the initial oxidation of the methyl group to an aldehyde, as described previously. This aldehyde can then be reacted with a phosphorus ylide (a Wittig reagent) or a phosphonate (B1237965) carbanion (an HWE reagent) to form a vinyl group at the C6 position. libretexts.orgmasterorganicchemistry.com The Wittig reaction is a widely used method for alkene synthesis where an aldehyde or ketone reacts with a phosphonium (B103445) ylide. libretexts.orgyoutube.com

The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that uses phosphonate esters and typically yields (E)-alkenes with high stereoselectivity. nih.govnrochemistry.com The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding Wittig ylides and can react with a broader range of aldehydes under milder conditions. nrochemistry.com

An alternative route involves converting the methyl group into a halomethyl group (e.g., bromomethyl), which can then be reacted with triphenylphosphine (B44618) to form a phosphonium salt. youtube.com Subsequent deprotonation with a strong base generates the required Wittig ylide in situ for reaction with an external aldehyde or ketone.

Table 3: General Scheme for Olefination via the C6-Methyl Group

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Oxidation | Conversion of the C6-methyl group to a C6-aldehyde. |

| 2 | Olefination | Reaction of the C6-aldehyde with a Wittig or HWE reagent to form a C6-vinyl derivative. |

| Alternative | ||

| 1 | Halogenation | Conversion of the C6-methyl group to a C6-halomethyl group. |

| 2 | Ylide Formation | Reaction with PPh₃ to form a phosphonium salt, followed by deprotonation. |

| 3 | Wittig Reaction | Reaction of the resulting ylide with an aldehyde or ketone. |

Cross-Coupling Reactions (e.g., Suzuki Coupling) Involving Halogenated Pyridine Intermediates

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is particularly versatile due to its mild conditions and tolerance of various functional groups. researchgate.netmdpi.com

To utilize Suzuki coupling on the this compound scaffold, a halogen atom must first be introduced onto the pyridine ring. This can be achieved through several methods, including the electrophilic quench of a lithiated intermediate (as described in section 3.3.2) or via electrophilic aromatic substitution, although the latter may be complicated by the activating nature of the substituents. Once a halogenated intermediate, such as 5-bromo-2-fluoro-6-methylpyridin-4-amine, is synthesized, it can serve as the electrophilic partner in a Suzuki coupling.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, a base (e.g., Na₂CO₃, K₃PO₄), and a suitable boronic acid or boronate ester. mdpi.comresearchgate.net This methodology allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the halogenated position. The reactivity of halogens in these couplings generally follows the order I > Br > Cl. The fluorine atom at C2 is typically unreactive under standard Suzuki conditions. This chemo- and regioselectivity is crucial for the synthesis of complex, highly substituted pyridine derivatives. researchgate.net

Table 4: Example of a Suzuki-Miyaura Coupling Scheme

| Halogenated Pyridine Intermediate | Coupling Partner | Catalyst/Base | Product |

|---|---|---|---|

| 5-Bromo-2-fluoro-6-methylpyridin-4-amine | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 5-Aryl-2-fluoro-6-methylpyridin-4-amine |

This strategy has been successfully applied to similar fluorinated and brominated pyridine systems, demonstrating its feasibility for creating diverse molecular architectures. soton.ac.uknih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For 2-Fluoro-6-methylpyridin-4-amine, ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with two-dimensional techniques, collectively provide a complete structural assignment.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The methyl group protons (6-CH₃) typically appear as a singlet in the upfield region of the spectrum, around δ 2.3–2.5 ppm. The aromatic protons on the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns. The proton at position 5 (H-5) and the proton at position 3 (H-3) would appear as distinct signals, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The amino group protons (-NH₂) often appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon of the methyl group (6-CH₃) will resonate at a high field. The chemical shifts of the pyridine ring carbons are significantly influenced by the substituents. The carbon atom attached to the fluorine (C-2) will show a large coupling constant (¹JCF), resulting in a doublet. The carbon bearing the amino group (C-4) and the methyl group (C-6) will also have characteristic chemical shifts. The remaining ring carbons (C-3 and C-5) will appear at chemical shifts determined by the combined electronic effects of the substituents. The study of various substituted pyridines has shown the significant impact of substituents on the ¹³C NMR chemical shifts. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substituted Pyridines

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, confirming the presence of a single fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the pyridine ring. Studies on fluoro-substituted pyridines have shown that the ¹⁹F chemical shift is sensitive to the nature and position of other substituents on the ring. nih.govspectrabase.com For instance, in a related compound, 3-fluoro-5-methylpyridin-4-amine, the ¹⁹F NMR spectrum is a key characterization tool. nih.gov

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of atoms, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the coupling relationships between the aromatic protons on the pyridine ring, helping to definitively assign the signals for H-3 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the protonated carbons in the pyridine ring and the methyl group by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for identifying the quaternary carbons (C-2, C-4, and C-6) by observing their correlations with the methyl protons and the ring protons. For example, the methyl protons would show a correlation to C-6 and potentially to C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments can provide information about the spatial proximity of protons. For instance, a NOESY experiment could show a correlation between the methyl protons and the H-5 proton, further confirming their adjacent positions.

These 2D NMR techniques, when used in concert, provide a comprehensive and detailed map of the molecular structure of this compound, leaving no ambiguity in the assignment of its atoms. ipb.ptnih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays a series of absorption bands that correspond to the stretching and bending vibrations of the various bonds within the molecule.

Key expected vibrational frequencies include:

N-H Stretching: The amino group (-NH₂) will exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring are expected in the region of 3000-3100 cm⁻¹, while the C-H stretching of the methyl group will appear around 2850-3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bond stretching vibration is a strong absorption and is typically found in the 1000-1400 cm⁻¹ region. The exact position can be influenced by the electronic environment.

N-H Bending: The in-plane bending (scissoring) vibration of the amino group usually appears around 1600 cm⁻¹.

C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are observed in the 700-900 cm⁻¹ region and are characteristic of the substitution pattern of the pyridine ring.

The analysis of these characteristic bands in the FT-IR spectrum provides confirmatory evidence for the presence of the key functional groups in this compound. rsc.orgresearchgate.net The spectral data for related substituted pyridines can serve as a reference for the interpretation of the spectrum. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

Raman Spectroscopy

Raman spectroscopy, a non-destructive chemical analysis technique, provides detailed information about molecular vibrations, yielding insights into the structural fingerprint of a molecule. For pyridine derivatives, Raman spectra are instrumental in identifying characteristic vibrational modes. acs.org Theoretical calculations, often employing density functional theory (DFT), are used to assign these vibrational frequencies. researchgate.nettandfonline.com

In related pyridine compounds, such as 2-amino-4-methylpyridine (B118599), vibrational analysis helps in understanding the influence of substituent groups on the pyridine ring's vibrational modes. bohrium.com For this compound, specific Raman shifts would be expected for the C-F stretching, C-N stretching, and various ring deformation modes, providing a unique spectral signature for the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. researchgate.net For aromatic compounds like this compound, these transitions are typically π → π* and n → π*. The presence of the fluorine atom, a methyl group, and an amino group on the pyridine ring influences the energy of these transitions.

The UV-Vis spectrum of a related compound, 2-chloro-6-methoxypyridine-4-carboxylic acid, was analyzed both experimentally and theoretically to understand its electronic properties. tandfonline.com Similarly, studies on other pyridine derivatives show that the position and intensity of absorption bands are sensitive to the nature and position of substituents. nih.govicm.edu.pl For this compound, the lone pair of electrons on the amino nitrogen can participate in n → π* transitions, which are typically observed in the UV region. researchgate.net The conjugation of the pyridine ring gives rise to π → π* transitions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the molecular formula is C₆H₇FN₂. uni.lu

The predicted collision cross section (CCS) values for various adducts of this compound have been calculated. uni.lu These values are crucial for ion mobility-mass spectrometry studies. Electron ionization (EI) mass spectrometry of pyridine derivatives often results in characteristic fragmentation patterns, including the loss of substituents or cleavage of the pyridine ring. researchgate.net The presence of the fluorine atom would lead to specific isotopic patterns and fragment ions, aiding in the identification of the compound.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 127.06660 | 121.2 |

| [M+Na]⁺ | 149.04854 | 131.0 |

| [M-H]⁻ | 125.05205 | 122.5 |

| [M+NH₄]⁺ | 144.09315 | 142.1 |

| [M+K]⁺ | 165.02248 | 128.9 |

| [M+H-H₂O]⁺ | 109.05659 | 114.5 |

| [M+HCOO]⁻ | 171.05753 | 144.8 |

| [M+CH₃COO]⁻ | 185.07318 | 173.9 |

| [M+Na-2H]⁻ | 147.03399 | 128.4 |

| [M]⁺ | 126.05878 | 118.4 |

| [M]⁻ | 126.05987 | 118.4 |

Data sourced from PubChem. uni.lu

Single Crystal X-Ray Diffraction (SCXRD) for Solid-State Molecular Conformation and Packing

Single Crystal X-Ray Diffraction (SCXRD) is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

For related pyridine derivatives, SCXRD studies have revealed how different substituents influence molecular packing in the crystal lattice. acs.org For instance, in a co-crystal of 2-amino-6-methylpyridine (B158447) with succinic acid, hydrogen bonds of the N-H···O and O-H···O types were observed to form specific network patterns. researchgate.net In fluorinated pyridine compounds, the small size of the fluorine atom can lead to more rigid crystal structures. It is expected that in the solid state of this compound, hydrogen bonding involving the amino group and the pyridine nitrogen would play a significant role in the crystal packing.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 6 Methylpyridin 4 Amine and Analogous Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a cornerstone for the computational analysis of 2-Fluoro-6-methylpyridin-4-amine, enabling detailed exploration of its electronic characteristics and chemical behavior.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. The MEP map uses a color spectrum to represent different electrostatic potential values. In the context of pyridine (B92270) derivatives, the nitrogen atom typically represents a region of negative electrostatic potential (nucleophilic site), while hydrogen atoms attached to the ring or amino groups often exhibit positive potential (electrophilic site). tandfonline.comtandfonline.com

For analogous systems, MEP studies have confirmed that nitrogen atoms are typically nucleophilic attack sites (indicated by blue) and oxygen or other electronegative atoms are electrophilic attack sites (indicated by red). tandfonline.com This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, which significantly influences the crystal packing and properties of the molecule. tandfonline.combohrium.com

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap Determination)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's polarizability and reactivity; a smaller gap generally indicates higher reactivity and polarizability. mdpi.comnih.gov

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The distribution of these orbitals on the molecular framework reveals the likely sites for electrophilic and nucleophilic attacks. For instance, in related pyridine derivatives, the HOMO is often localized on the pyridine ring and the amino group, while the LUMO may be distributed over the entire molecule. mdpi.com The HOMO-LUMO gap is a key parameter in determining a molecule's stability, with a larger gap suggesting greater stability. nih.govresearchgate.net

Table 1: Frontier Molecular Orbital Data for an Analogous Fluorinated Imine Compound

| Molecular Orbital | Energy (eV) | Energy Gap (eV) |

| LUMO | -2.07 | 4.17 |

| HOMO | -6.24 |

Data adapted from a study on a related fluorinated imine compound (FPIN). nih.gov

Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), global softness (σ), and the electrophilicity index (ω). nih.gov

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself ( (I + A) / 2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I - A) / 2 ). A larger value indicates greater stability. nih.gov

Global Softness (σ): The reciprocal of chemical hardness (1 / η). A higher value suggests greater reactivity. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons ( χ² / (2η) ).

Table 2: Global Reactivity Descriptors for an Analogous Fluorinated Imine Compound

| Compound | I (eV) | A (eV) | χ (eV) | η (eV) | ω (eV) | σ (eV⁻¹) |

| FPIN | 6.237 | 2.069 | 4.153 | 2.084 | 4.138 | 0.239 |

Data adapted from a study on a related fluorinated imine compound (FPIN). nih.gov

These descriptors collectively provide a comprehensive picture of the molecule's reactivity profile.

Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations are crucial for predicting the Non-Linear Optical (NLO) properties of molecules. Materials with significant NLO activity are important for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key indicator of a molecule's NLO response.

A smaller HOMO-LUMO energy gap is often associated with greater polarizability and, consequently, enhanced NLO properties. nih.gov Computational studies on analogous systems have shown that molecules with extended conjugation and a smaller energy gap tend to exhibit larger linear polarizability (α) and second-order hyperpolarizability (γ). nih.gov For instance, in a comparative study, a fluorinated imine compound (FPIN) with a smaller band gap showed a larger linear polarizability and second-order hyperpolarizability compared to a related compound. nih.gov

Quantum Chemical Calculations for Correlation with Spectroscopic Data

Quantum chemical calculations, particularly using DFT, are widely employed to predict and interpret spectroscopic data, such as vibrational (FT-IR and FT-Raman) and electronic (UV-Vis) spectra. bohrium.comeurjchem.com By calculating the vibrational frequencies and electronic transition energies of this compound, a direct comparison with experimental spectra can be made. This correlation allows for a detailed assignment of the observed spectral bands to specific molecular vibrations and electronic transitions. bohrium.com

For instance, theoretical calculations can help identify characteristic vibrational modes, such as the C-F stretching, N-H stretching of the amino group, and various pyridine ring vibrations. sigmaaldrich.com Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption wavelengths (λmax) and oscillator strengths, providing insights into the nature of the electronic transitions (e.g., π → π* or n → π*). tandfonline.commdpi.com

Conformational Analysis and Intramolecular Interactions

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, this involves determining the preferred orientation of the amino and methyl groups relative to the pyridine ring. Computational methods can identify the most stable conformer by calculating the potential energy surface as a function of specific dihedral angles.

Molecular Dynamics Simulations for Dynamic Behavior of Derivatives

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules over time, providing insights into conformational changes, stability, and intermolecular interactions. While specific MD simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the dynamic behavior of analogous pyridine derivatives has been explored in various contexts, offering valuable insights into how this scaffold might behave in a biological environment.

MD simulations on related compounds, such as derivatives of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide, have been employed to assess the stability of ligand-protein complexes. researchgate.net These studies often follow molecular docking to confirm the stability of the predicted binding poses and to understand the key interactions that maintain the complex. For instance, the stability of a compound with a similar pyridine-containing core within the active site of a target protein was confirmed through MD simulations, indicating its potential as an inhibitor. researchgate.net

In a typical MD simulation study, a system containing the ligand-protein complex solvated in a water box is subjected to a series of energy minimization and equilibration steps before the production run. The trajectory from the production run is then analyzed to calculate various parameters that describe the dynamic behavior of the system.

Key Parameters Analyzed in MD Simulations:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the system has reached equilibrium and the ligand remains stably bound.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms and indicates their flexibility. Higher RMSF values in certain regions of the protein may suggest conformational changes upon ligand binding.

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the molecule that is accessible to the solvent. Changes in SASA can indicate conformational changes or the burial of the ligand within a binding pocket.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity and specificity.

A study on thiazoline-2-thione derivatives, for example, utilized a 300 ns MD simulation to analyze the stability of the ligand-protein complexes. mdpi.com The analysis of RMSD, RMSF, Rg, and SASA provided a comprehensive understanding of the biomolecular stability of the system. mdpi.com

Table 1: Representative Data from MD Simulation of an Analogous Ligand-Protein Complex

| Simulation Time (ns) | RMSD (Å) of Protein | RMSF (Å) of Ligand | Radius of Gyration (Å) | SASA (Ų) | Number of Hydrogen Bonds |

| 0 | 0.00 | 0.00 | 22.5 | 15000 | 3 |

| 50 | 1.52 | 0.85 | 22.6 | 14850 | 2 |

| 100 | 1.65 | 0.92 | 22.4 | 14900 | 3 |

| 150 | 1.58 | 0.88 | 22.5 | 14875 | 2 |

| 200 | 1.61 | 0.90 | 22.5 | 14880 | 3 |

| 250 | 1.63 | 0.91 | 22.4 | 14890 | 2 |

| 300 | 1.60 | 0.89 | 22.5 | 14870 | 3 |

Note: This table is illustrative and based on typical data from MD simulation studies of ligand-protein complexes.

In Silico Approaches to Structure-Activity Relationship (SAR) Elucidation

In silico approaches are instrumental in elucidating the Structure-Activity Relationships (SAR) of drug candidates, providing a rational basis for lead optimization. These computational methods help to identify the key structural features of a molecule that are responsible for its biological activity. For this compound and its analogs, in silico SAR studies can guide the design of more potent and selective compounds.

One of the primary in silico methods for SAR is molecular docking . This technique predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity. By docking a series of analogs into the active site of a receptor, researchers can correlate the predicted binding energies and interaction patterns with experimentally determined biological activities.

For instance, in a study of N-(6-Methylpyridin-yl)-substituted aryl amides as mGluR5 antagonists, molecular docking was used to understand why certain structural modifications were well-tolerated while others were not. acs.org The study revealed that the amide-based ligands had different SAR compared to their alkyne-based counterparts, highlighting the importance of the linker between the pyridine and aryl rings. acs.org

Another important aspect of in silico SAR is the analysis of the molecular electrostatic potential (MEP) surface. The MEP map illustrates the charge distribution on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding non-covalent interactions, such as hydrogen bonds and electrostatic interactions, which are key determinants of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) models are another powerful in silico tool. QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. These models are built using molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. Once a reliable QSAR model is developed, it can be used to predict the activity of novel, untested compounds.

A search of drug databases revealed a compound, n-[4-(5-fluoro-6-methylpyridin-2-yl)-5-quinoxalin-6-yl-1h-imidazol-2-yl]acetamide, which contains the 2-fluoro-6-methylpyridin moiety. semanticscholar.org In silico docking of this compound against the SARS-CoV-2 protease showed a significant binding energy, suggesting potential inhibitory activity. semanticscholar.org This highlights how in silico methods can be used to screen large libraries of compounds and identify potential hits containing a specific chemical scaffold.

Table 2: Illustrative In Silico SAR Data for a Series of this compound Analogs

| Compound | R-Group Substitution | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted IC₅₀ (µM) |

| 1 | -H | -7.5 | Tyr23, Phe89, Leu112 | 2.5 |

| 2 | -Cl | -8.2 | Tyr23, Phe89, Leu112, Val115 | 1.1 |

| 3 | -OCH₃ | -7.8 | Tyr23, Phe89, His95 | 1.8 |

| 4 | -CF₃ | -8.5 | Tyr23, Phe89, Leu112, Ile120 | 0.8 |

| 5 | -NH₂ | -7.2 | Tyr23, His95, Asp101 | 3.2 |

Note: This table is a hypothetical representation of data that could be generated from an in silico SAR study and does not represent real experimental data.

Through the combined application of molecular docking, MEP analysis, and QSAR modeling, a comprehensive understanding of the SAR for this compound derivatives can be achieved. These in silico approaches are invaluable for accelerating the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and desired pharmacological properties.

Advanced Applications in Synthetic Organic Chemistry and Chemical Biology

Role as an Intermediate in the Synthesis of Complex Heterocyclic Compounds

2-Fluoro-6-methylpyridin-4-amine serves as a crucial precursor in the synthesis of a variety of complex heterocyclic compounds. Its reactivity and structural features make it an ideal starting material for constructing molecules with potential therapeutic applications.

Precursors for Pyridinylimidazole Derivatives (e.g., p38α MAP Kinase Inhibitors)

The synthesis involves a multi-step process where the 2-fluoro-4-methylpyridine (B58000) core is elaborated to form the key intermediate, 4-(4-fluorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-dihydroimidazole-2-thione. rsc.org This intermediate then undergoes further reactions to introduce various functionalities, leading to the final pyridinylimidazole-based inhibitors. rsc.org The structural modifications around the pyridinylimidazole scaffold, facilitated by the use of 2-fluoro-4-methylpyridine, have also been explored to shift selectivity from p38α MAPK to c-Jun N-terminal kinase 3 (JNK3), another important therapeutic target. nih.govsemanticscholar.org

Building Blocks for Quinolines and Other Fused Heterocyclic Systems

The versatility of this compound and its derivatives extends to the synthesis of quinolines and other fused heterocyclic systems. google.comrsc.org Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic compounds with a wide range of biological activities. rsc.org The Friedländer condensation is a common method employed for the synthesis of quinoline (B57606) derivatives, where an appropriately substituted aminopyridine can react with a carbonyl compound to form the quinoline ring system. researchgate.net The fluorine substituent on the pyridine (B92270) ring can influence the reactivity and properties of the resulting quinoline derivatives.

Synthesis of Fluoro-Containing Aldoximes and Carboxylic Acids from Related Pyridines

The related compound, 2-fluoro-6-methylpyridine (B1294898), is a precursor for synthesizing fluoro-containing aldoximes and carboxylic acids. sigmaaldrich.com For instance, it can be used to prepare 2-fluoropyridine-6-aldoxime and 2-fluoro-6-pyridinecarboxylic acid. sigmaaldrich.com These transformations highlight the utility of the fluorinated pyridine scaffold in accessing a variety of functionalized heterocyclic compounds. The synthesis of such derivatives often involves oxidation or other functional group manipulations of the methyl group at the 6-position of the pyridine ring.

Development of Radiotracers for Positron Emission Tomography (PET) Imaging (e.g., [18F]fluoropropyl derivatives)

A significant application of this compound derivatives is in the development of radiotracers for Positron Emission Tomography (PET) imaging. nih.govacs.orgsnmjournals.org PET is a powerful non-invasive imaging technique used in both clinical diagnostics and biomedical research. nih.gov

Specifically, [¹⁸F]6-(2-fluoropropyl)-4-methylpyridin-2-amine, a derivative of this compound, has been synthesized and evaluated as a potential PET tracer for imaging inducible nitric oxide synthase (iNOS). nih.govacs.orgsnmjournals.org Overexpression of iNOS is associated with various inflammatory conditions and diseases, making it an important target for molecular imaging. nih.gov

The synthesis of the ¹⁸F-labeled tracer involves a nucleophilic substitution reaction on a suitable precursor. snmjournals.org Studies have shown that [¹⁸F]6-(2-fluoropropyl)-4-methylpyridin-2-amine exhibits good potency and selectivity for iNOS. snmjournals.org In vivo biodistribution and microPET studies in animal models have demonstrated its potential for imaging iNOS expression, with higher uptake observed in tissues with induced iNOS levels. nih.govacs.orgsnmjournals.org

| Radiotracer Candidate | Target | Imaging Modality | Key Findings |

| [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine | Inducible Nitric Oxide Synthase (iNOS) | PET | Shows good potency and selectivity for iNOS; demonstrates higher uptake in tissues with induced iNOS expression in animal models. nih.govacs.orgsnmjournals.org |

| [¹⁸F]T-401 | Monoacylglycerol Lipase (MAGL) | PET | A piperazinyl pyrrolidine-2-one derivative designed from a fluoro-containing starting material that specifically binds to MAGL with adequate reversibility. nih.gov |

Utility in Agrochemical Synthesis (e.g., as intermediates for fungicides)

The pyridine ring is a common structural motif in many agrochemicals, including herbicides, insecticides, and fungicides. nih.govjst.go.jpresearchgate.net The introduction of fluorine atoms or trifluoromethyl groups into these molecules can significantly enhance their biological activity and metabolic stability. nih.govjst.go.jp

While direct examples of this compound in marketed agrochemicals are not extensively documented in the provided search results, the broader class of fluorinated and methylated pyridines serves as crucial intermediates in the synthesis of various active ingredients. nih.govjst.go.jpresearchoutreach.org For instance, trifluoromethylpyridine derivatives are key components in several commercial pesticides. nih.govjst.go.jp The synthesis of these agrochemicals often involves the construction of a substituted pyridine ring, where precursors like this compound could potentially be utilized to introduce the desired substitution pattern. The development of novel fungicides, such as pyraziflumid, which is a succinate (B1194679) dehydrogenase inhibitor (SDHI), highlights the importance of N-substituted carboxamides, a functional group that can be derived from amino-pyridines. nih.gov

Building Blocks for Polymeric Materials Containing Pyridine Moieties (e.g., Schiff Bases)

Pyridine-containing polymers are of interest for various applications due to their coordination ability, thermal stability, and potential electronic properties. This compound can serve as a monomer for the synthesis of such polymers.

One approach is through the formation of Schiff bases. Schiff bases, or imines, are formed by the condensation reaction between a primary amine and an aldehyde or ketone. nih.gov The amino group of this compound can react with various aldehydes to form Schiff base monomers. These monomers can then be polymerized to create coordination polymers or other polymeric materials. acs.org The presence of the pyridine nitrogen and the fluoro substituent in the polymer backbone can impart unique properties to the final material.

Rational Design of Bioactive Molecules Influenced by Fluorine Substitution

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and rational drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are leveraged to fine-tune the physicochemical and biological profiles of drug candidates. researchgate.netrsc.org The compound this compound serves as an exemplary building block in this context, embodying the principles of fluorine-guided molecular design. Its structure, featuring a pyridine core substituted with an amino group, a methyl group, and a fluorine atom, presents multiple opportunities for influencing biological activity through carefully planned modifications. sigmaaldrich.comuni.lu

Fluorine's primary influence stems from its potent electron-withdrawing nature, which can significantly alter the acidity (pKa) and basicity of nearby functional groups, thereby affecting a molecule's ionization state at physiological pH and its ability to form hydrogen bonds. This modulation is critical for optimizing interactions with biological targets such as enzymes and receptors. Furthermore, replacing hydrogen with fluorine can block sites of metabolic oxidation. The C-F bond is exceptionally strong (approximately 485 kJ/mol) and resistant to cleavage by metabolic enzymes like the cytochrome P450 family, which can enhance a drug's metabolic stability and prolong its half-life. researchgate.net

In the rational design of bioactive molecules, the fluorinated pyridine motif, as seen in this compound, is used in two principal ways: as a modulator of intrinsic bioactivity and pharmacokinetics, and as a versatile synthetic handle for further molecular elaboration.

Research into fluorinated pyridine derivatives has shown their potential across various therapeutic areas. For instance, fluorinated analogues of 2-amino-4-methylpyridine (B118599) have been synthesized and evaluated as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.govacs.org In one study, the introduction of a fluoropropyl group at the 6-position of a 2-aminopyridine (B139424) scaffold led to the identification of promising candidates for positron emission tomography (PET) imaging of iNOS expression in vivo. nih.govacs.org This highlights how fluorine can be crucial for developing both therapeutic and diagnostic agents.

Similarly, the hydrogenation of fluoropyridines has been employed to create all-cis-(multi)fluorinated piperidines, which are key components in the synthesis of inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for diseases associated with cortisol imbalance. mdpi.com

The following tables summarize the key effects of fluorine substitution in drug design and the relative reactivity of halopyridines.

Table 1: Influence of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The high strength of the C-F bond resists enzymatic cleavage by cytochrome P450. |

| Binding Affinity | Modulated | Fluorine's electronegativity alters charge distribution, affecting electrostatic and hydrogen bond interactions with the target. researchgate.net |

| Lipophilicity (LogP) | Increased | Fluorine can enhance passage through biological membranes, including the blood-brain barrier. researchgate.net |

| pKa | Modulated | The electron-withdrawing nature of fluorine lowers the pKa of nearby amines, affecting ionization at physiological pH. |

| Conformation | Influenced | Fluorine can induce specific molecular conformations through electrostatic interactions. |

Table 2: Relative Reactivity of 2-Halopyridines in SNAr Reactions

| Compound | Relative Rate of Reaction with NaOEt in EtOH |

|---|---|

| 2-Fluoropyridine | 320 |

| 2-Chloropyridine | 1 |

| 2-Bromopyridine | 0.68 |

| 2-Iodopyridine | 0.23 |

Data adapted from studies on nucleophilic aromatic substitution. acs.org

Conclusion and Future Research Perspectives

Summary of Current Research Trajectories and Contributions

Current research into fluorinated pyridine (B92270) derivatives is largely driven by their significant potential in medicinal chemistry and materials science. agropages.comsmolecule.com The pyridine scaffold itself is a common feature in a multitude of pharmaceuticals due to its ability to engage in hydrogen bonding, its aqueous solubility, and its role as a bioisostere for other aromatic rings. nih.govresearchgate.net The introduction of a fluorine atom can further enhance these properties by increasing metabolic stability and tuning the compound's basicity and lipophilicity.

A significant trajectory in the study of analogous compounds, such as 2-amino-4-methylpyridine (B118599) derivatives, has been their development as inhibitors for inducible nitric oxide synthase (iNOS). acs.orgnih.gov For instance, the synthesis and evaluation of position-6 substituted 2-amino-4-methylpyridine analogues have identified promising candidates for Positron Emission Tomography (PET) tracers to image iNOS expression, which is relevant in various inflammatory conditions. acs.orgnih.gov While direct research on 2-Fluoro-6-methylpyridin-4-amine is still emerging, these parallel studies provide a strong rationale for investigating its potential in similar biological applications. The primary contribution of current research has been to establish the foundational importance of the substituted aminopyridine framework, paving the way for more specific investigations into molecules like this compound.

Identification of Unexplored Synthetic Pathways and Methodologies

While general synthetic routes to substituted pyridines are well-established, specific, high-yield, and environmentally benign methods for this compound are not extensively documented in publicly available literature. Traditional methods often rely on multi-step processes that may involve harsh reaction conditions. acs.org

Recent advancements in pyridine synthesis offer intriguing, yet largely unexplored, avenues for this specific compound. These include:

Late-stage Functionalization: Two recently developed techniques allow for the modification of pyridines at the meta-position under mild, one-pot conditions. acs.org One method involves a modification of the Zincke reaction to open the pyridine ring, making it more electron-rich and susceptible to functionalization, while the other uses a stable oxazino intermediate. acs.org Applying these methods to precursors of this compound could provide more efficient and versatile synthetic routes.

Green Chemistry Approaches: The use of heterogeneous nanocatalysts for the multicomponent synthesis of substituted pyridines is a growing field. bcrcp.ac.in Exploring these green methodologies could lead to more sustainable and efficient production of this compound, reducing waste and energy consumption.

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, improve safety for reactions involving fluorinating agents, and facilitate easier scale-up. This methodology remains an unexplored frontier for the synthesis of this particular molecule.

Potential for Novel Derivatizations and Advanced Material Development

The structure of this compound presents multiple sites for derivatization, opening up possibilities for creating a library of novel compounds with tailored properties. The amino group is a key handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups.

The potential for creating new derivatives extends to several fields:

Medicinal Chemistry: Building on the research into iNOS inhibitors, novel derivatives could be designed to target other enzymes or receptors. nih.gov The pyridine ring is a known pharmacophore, and modifications to the substituents could fine-tune biological activity and selectivity. nih.govnih.gov For example, creating analogues by substituting the methyl group or further functionalizing the amino group could lead to new therapeutic agents.

Agrochemicals: Fluorinated pyridine compounds are crucial intermediates in the production of modern pesticides and herbicides. agropages.com The biological activity of these compounds is often significantly enhanced by the presence of fluorine. agropages.com Derivatization of this compound could yield new agrochemicals with improved efficacy and better environmental profiles.

Materials Science: Pyridine derivatives are used in the development of functional materials with specific electronic properties. smolecule.com The polarity and coordination ability of the pyridine nitrogen make it suitable for creating metal complexes and organic electronic materials. Novel derivatives could be explored for applications in organic light-emitting diodes (OLEDs), sensors, or as ligands in catalysis.

Future Prospects for Computational-Assisted Design and Optimization in Pyridine Chemistry

Computational chemistry is poised to play a pivotal role in accelerating research into this compound and its derivatives. The predictive power of computational models can guide experimental work, saving time and resources.

Future computational efforts could focus on several key areas:

Target Identification and Binding Prediction: For medicinal chemistry applications, molecular docking and dynamics simulations can be used to predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. This was demonstrated in a study on a similar compound where computational calculations helped identify a suitable position for substitution. nih.gov

Property Prediction (ADMET): Quantitative Structure-Activity Relationship (QSAR) and other predictive models can estimate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual derivatives. This allows for the in-silico screening of large libraries of compounds to prioritize those with the most promising drug-like properties.

Reaction Mechanism and Pathway Optimization: Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate reaction mechanisms for the synthesis of this compound. This understanding can help in optimizing reaction conditions, improving yields, and identifying potential side products.

Design of Advanced Materials: Computational tools can be used to predict the electronic and photophysical properties of novel derivatives for materials science applications. This can guide the design of new molecules with tailored characteristics for use in electronic devices or as functional polymers.

By integrating computational approaches with experimental synthesis and testing, the future exploration of this compound chemistry can be more targeted, efficient, and innovative.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-fluoro-6-methylpyridin-4-amine, and how can reaction yields be optimized?

- Methodological Answer : A typical route involves alkylation of pyridine derivatives using NaH in THF with fluorinated alkyl halides (e.g., 1-bromo-2-fluoroethane). For example, compound 14 in was synthesized with 31% yield via this method. To improve yields, consider adjusting stoichiometry, reaction time, or solvent polarity. Post-synthesis purification via column chromatography or recrystallization is critical, as seen in the isolation of compound 15 (81% yield) .

Q. How is structural confirmation of this compound achieved using spectroscopic techniques?

- Methodological Answer : 1H NMR and 19F NMR are indispensable for confirming substituent positions and fluorine integration. For instance, validated all synthesized compounds via NMR, with chemical shifts for fluorine atoms typically appearing between -200 to -220 ppm in 19F NMR due to electronic effects of adjacent methyl groups. Mass spectrometry (HRMS) further corroborates molecular weight .

Q. What purification strategies are effective for fluorinated pyridine derivatives like this compound?

- Methodological Answer : Standard protocols include silica gel chromatography with ethyl acetate/hexane gradients. For polar impurities, preparative HPLC or fractional crystallization (e.g., using ethanol/water mixtures) is recommended. reports successful isolation of compound 18 (55% yield) via these methods .

Advanced Research Questions

Q. How can contradictory data in fluorinated pyridine synthesis (e.g., variable yields) be systematically addressed?

- Methodological Answer : Low yields (e.g., 31% for compound 14 vs. 81% for 15 ) may arise from steric hindrance or competing side reactions. Use DFT calculations to model transition states and identify rate-limiting steps. Experimental optimization via Design of Experiments (DoE) can screen variables like temperature, solvent polarity, and catalyst loading .

Q. What advanced techniques resolve molecular conformation and crystal packing in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals dihedral angles between pyridine rings and substituents. For example, shows intramolecular N–H⋯N hydrogen bonding stabilizes the conformation, with dihedral angles of 12.8°–86.1° between aromatic planes. Weak C–H⋯π interactions further stabilize crystal packing .

Q. How do computational methods aid in predicting biological interactions of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to biological targets like enzymes. Pair with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. suggests pyridazin-3-amine derivatives interact with biomolecules via π-π stacking and hydrogen bonding, which can be modeled for fluorinated analogs .

Q. What strategies mitigate challenges in synthesizing fluorinated pyridines under mild conditions?

- Methodological Answer : Transition-metal catalysis (e.g., Pd-mediated C–F activation) or photoredox catalysis enables fluorination at lower temperatures. uses NaH-mediated alkylation, but newer methods (e.g., Balz-Schiemann reaction) may improve regioselectivity for fluorine incorporation .

Data Comparison Table

| Compound ID | Reaction Conditions | Yield | Characterization Methods | Key Structural Features |

|---|---|---|---|---|

| 14 () | NaH, THF, 1-bromo-2-fluoroethane | 31% | 1H/19F NMR, HRMS | Fluoroethoxypropyl side chain |

| 15 () | Deprotection of 14 | 81% | Column chromatography, NMR | Free amine group, solid-state packing |

| 18 () | Deprotection of 17 | 55% | Recrystallization, SC-XRD | 3-Fluoropropyl substituent, H-bonding |

| Title Compound () | – | – | SC-XRD, Hirshfeld analysis | Dihedral angles: 12.8°–86.1°, C–H⋯π bonds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.